1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
説明
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, a pyrimidinyl moiety, and a piperazinyl substituent
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N6O/c1-26-4-6-27(7-5-26)15-22-9-12(10-23-15)25-16(28)24-11-2-3-14(18)13(8-11)17(19,20)21/h2-3,8-10H,4-7H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYQPUNNRKFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to yield the desired pyrimidinyl intermediate.
Coupling with the phenyl ring: The pyrimidinyl intermediate is then coupled with 4-chloro-3-(trifluoromethyl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the urea linkage: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea linkage, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets. It serves as a tool compound to elucidate the mechanisms of action of related drugs.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. Its ability to form covalent bonds with target proteins makes it valuable for studying protein-ligand interactions.
Industrial Applications: In industry, the compound is explored for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The trifluoromethyl group and the piperazinyl moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea: Similar structure but lacks the trifluoromethyl group, which may affect its biological activity.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)thiazol-5-yl)urea: Contains a thiazole ring instead of a pyrimidine ring, which can alter its chemical reactivity and biological properties.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)benzimidazol-5-yl)urea: Features a benzimidazole ring, providing different electronic and steric effects compared to the pyrimidine ring.
Uniqueness
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The combination of the pyrimidine ring and the piperazinyl moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
生物活性
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea, often referred to as a derivative of Regorafenib, is a small molecule known for its potential in targeting various biological pathways, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H18ClF3N4O2
- Molecular Weight : 486.88 g/mol
- Purity : Typically around 95%.
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in tumor growth and progression. It is classified as a Type I kinase inhibitor, which binds to the ATP binding pocket of active kinase forms, disrupting their function and leading to reduced cell proliferation.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties. Below are key findings from recent research:
Antitumor Activity
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In Vitro Studies :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). IC50 values ranged from 0.01 µM to 49.85 µM depending on the specific cell line and conditions tested .
- In apoptosis assays, treated cells exhibited increased markers of apoptosis, indicating that the compound effectively induces programmed cell death in malignant cells.
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Mechanistic Insights :
- The inhibition of Aurora-A kinase has been highlighted as a crucial mechanism, with IC50 values reported at 0.16 µM . This kinase plays a significant role in cell cycle regulation and is often overexpressed in tumors.
- The compound also affects signaling pathways related to angiogenesis and metastasis by inhibiting vascular endothelial growth factor (VEGF) signaling.
Case Studies
Several studies have provided insights into the clinical relevance of this compound:
- Study on Lung Cancer : A study evaluated the efficacy of this compound in A549 lung cancer cells, showing a dose-dependent decrease in cell viability with an IC50 of approximately 36 µM. The study concluded that the compound's ability to inhibit cell proliferation was linked to its effects on Aurora-A kinase .
- Breast Cancer Research : In MCF-7 breast cancer cells, the compound was shown to significantly reduce cell viability with an IC50 value of 0.46 ± 0.04 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and disruption of the cell cycle .
Comparative Analysis
The following table summarizes the IC50 values for different cancer cell lines treated with this compound compared to other known inhibitors.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | A549 | 36 | Aurora-A kinase inhibition |
| Regorafenib | HCT116 | 0.39 | Multi-target kinase inhibitor |
| Compound X | MCF-7 | 0.46 ± 0.04 | Apoptosis induction |
Q & A
Q. What synthetic routes are recommended for preparing 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed:
Intermediate preparation : The 4-chloro-3-(trifluoromethyl)aniline moiety is synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Urea formation : React the aniline intermediate with triphosgene or carbonyl diimidazole (CDI) to generate the urea backbone.
Pyrimidine coupling : Introduce the 2-(4-methylpiperazin-1-yl)pyrimidin-5-yl group using Suzuki-Miyaura or Buchwald-Hartwig coupling.
Optimization : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for controlled oxidation steps , or apply Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C3, piperazine at pyrimidine C2). Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperazine ring .
- X-ray crystallography : Resolve steric effects of the trifluoromethyl group and confirm urea planar geometry. Reference Cambridge Structural Database (CSD) entries for analogous urea-pyrimidine systems .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~468.1 Da) with <2 ppm error .
Q. What mechanistic hypotheses explain this compound’s bioactivity in kinase inhibition assays?
The compound likely acts as a Type II kinase inhibitor:
- Binding mode : The urea group forms hydrogen bonds with the kinase hinge region, while the 4-methylpiperazine occupies the hydrophobic back pocket.
- Validation : Perform ATP-competitive assays (IC₅₀ < 100 nM) and molecular docking using crystal structures of homologous kinases (e.g., ABL1 or BRAF). Mutagenesis studies (e.g., Ala-scanning of ATP-binding residues) confirm critical interactions .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact target selectivity?
SAR insights :
Q. What analytical methods validate purity and quantify degradation products?
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with acetonitrile/0.1% TFA gradient (retention time ~8.2 min). Validate with LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor hydrolyzed urea (m/z 245.1) via LC-MS .
Q. What stability protocols are recommended for long-term storage?
- Storage : -20°C under argon in amber vials (prevent photodegradation of the urea group).
- Decomposition products : Monitor via TLC (Rf shift) and NMR (disappearance of urea NH peaks at δ 9.8–10.2 ppm) .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Case study : Discrepancies in IC₅₀ values (e.g., cell-free vs. cellular assays) may arise from off-target effects or metabolite interference.
- Solutions :
Q. What strategies enhance kinase selectivity in polypharmacological profiling?
- Kinome-wide screening : Use KinomeScan panels to assess inhibition of >400 kinases at 1 µM .
- Structural tuning : Replace 4-methylpiperazine with morpholine to reduce off-target binding to PI3K isoforms .
- Cellular context : Compare activity in primary cells (e.g., PBMCs) vs. cancer lines to identify tissue-specific effects .
Q. How are metabolites identified and characterized in hepatic microsomal studies?
Q. What systems biology approaches elucidate polypharmacological effects?
- Network pharmacology : Map compound-target interactions using STRING or KEGG databases. Overlay transcriptomic data (RNA-seq) from treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Chemoproteomics : Use affinity-based pull-down assays with a biotinylated probe analog to capture off-target proteins .
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